molecular formula C18H16ClF3N2O3 B2621119 5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1904341-90-7

5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2621119
CAS No.: 1904341-90-7
M. Wt: 400.78
InChI Key: FKRSDIWSKQXMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential inhibitor of protein kinases. It is recognized as a close structural analog of BIX 02188, which is a potent and selective inhibitor of the MEK5/ERK5 signaling pathway. The ERK5 pathway, also known as the Big Mitogen-Activated Protein Kinase 1 (BMK1) pathway, is a key regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various disease states, including cancer and cardiac hypertrophy. Researchers utilize this compound to probe the specific biological functions of the ERK5 pathway and to investigate its role in cellular processes. By selectively targeting this pathway, it serves as a critical tool compound for in vitro studies aimed at validating ERK5 as a therapeutic target and for understanding the downstream effects of its inhibition. Its research value is underscored by its potential application in developing novel targeted therapies for cancers where the MEK5/ERK5 pathway is abnormally active. The compound's design, featuring a pyridine carboxamide core with specific substitutions, is optimized for interaction with the ATP-binding site of the target kinase, making it an essential reagent for biochemical and cell-based assay development.

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3/c19-14-9-11(10-23-17(14)27-12-5-7-26-8-6-12)16(25)24-15-4-2-1-3-13(15)18(20,21)22/h1-4,9-10,12H,5-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSDIWSKQXMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the chloro group via nucleophilic substitution reactions.

    Ether Formation: Formation of the oxan-4-yloxy group through etherification reactions.

    Amide Bond Formation: Coupling of the pyridine derivative with 2-(trifluoromethyl)aniline to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification Techniques: Employing chromatography and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups under specific conditions.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its application, such as its role in inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their properties are summarized below:

Compound Name CAS Molecular Formula Substituents Reported Activity References
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide 338977-82-5 C20H12ClF5N2O2 - 2,4-Difluorophenyl carboxamide
- 3-(Trifluoromethyl)benzyl at position 1
No direct activity data; structural similarity suggests potential agrochemical use
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide 339024-51-0 C19H13Cl3N2O2 - 4-Chlorophenyl carboxamide
- 3-Chlorobenzyl at position 1
No direct activity data; tri-chlorinated structure may enhance stability
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 338977-35-8 C20H16Cl2N2O3 - 4-Methoxyphenyl carboxamide
- 3-Chlorobenzyl at position 1
Methoxy group may improve solubility; activity uncharacterized
Anthranilic Diamides (e.g., Chlorantraniliprole analogues) N/A Variable - N-Pyridylpyrazole
- Carbamoyl in ortho-position
High insecticidal activity via ryanodine receptor modulation; fungicidal activity noted at 50 mg/L

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The oxan-4-yloxy group in the target compound replaces triazole or chlorinated benzyl groups seen in analogues (e.g., ). This ether-linked tetrahydropyran may enhance metabolic stability compared to triazole-based structures, which are prone to enzymatic degradation.
  • Trifluoromethyl vs. Chlorine/Methoxy Groups : The 2-(trifluoromethyl)phenyl carboxamide in the target compound likely improves lipophilicity and target binding compared to difluorophenyl or methoxyphenyl groups, as trifluoromethyl is a strong electron-withdrawing group .

Activity Profiles: Anthranilic diamides (e.g., Chlorantraniliprole) demonstrate potent insecticidal activity at 50 mg/L, attributed to their pyridylpyrazole-carbamoyl architecture .

Synthetic Accessibility :

  • The synthesis of the target compound may involve coupling 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid with 2-(trifluoromethyl)aniline, similar to methods in EP 3 807 266 B1 (e.g., phosphorus oxychloride-mediated amidation) . This contrasts with triazole-containing analogues, which require click chemistry or palladium-catalyzed cross-couplings .

Research Findings and Data Gaps

  • Insecticidal Potential: Structural alignment with anthranilic diamides suggests moderate insecticidal activity for the target compound, but empirical data are lacking .
  • Solubility and Stability : The oxan-4-yloxy group may confer better aqueous solubility than chlorinated benzyl groups (e.g., ), though this requires experimental validation.
  • Uncharacterized Fungicidal Activity: No evidence exists for fungicidal effects in the target compound, unlike anthranilic diamides .

Biological Activity

5-Chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H15ClF3N1O3\text{C}_{16}\text{H}_{15}\text{ClF}_3\text{N}_1\text{O}_3

This structure features a pyridine ring, a carboxamide group, and a trifluoromethyl phenyl substituent, which may contribute to its biological properties.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. For instance, many pyridine derivatives have shown inhibitory effects on receptor tyrosine kinases (RTKs), which are critical in cancer progression and other diseases. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity and binding affinity to target proteins.

Anticancer Properties

Several studies have evaluated the anticancer potential of similar compounds. For example, compounds that inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) have been shown to reduce tumor growth by preventing angiogenesis. In one study, a related compound demonstrated potent inhibition of VEGFR-2 comparable to established drugs like sunitinib and erlotinib .

CompoundIC50 (nM)Target
This compoundTBDVEGFR-2
Sunitinib1.4VEGFR-2
Erlotinib9.4EGFR

Inhibition of Enzymes

The compound may also exhibit inhibitory activity against specific enzymes involved in metabolic pathways. For instance, derivatives with similar functional groups have been shown to inhibit phosphopantetheinyl transferases, which play roles in secondary metabolism in bacteria .

Case Studies

  • VEGFR Inhibition : A study focused on the synthesis and biological evaluation of pyridine derivatives reported that certain substitutions led to enhanced potency against VEGFR-2. The presence of the chloro group was found to be beneficial for activity .
  • Antimicrobial Activity : Another investigation into related compounds indicated potential antimicrobial properties, suggesting that structural modifications could lead to enhanced efficacy against bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group modifications. For example:

  • Step 1 : Introduction of the oxan-4-yloxy group via nucleophilic aromatic substitution under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Amide bond formation between the pyridine core and the 2-(trifluoromethyl)phenylamine using coupling agents like HATU or EDCI .
  • Optimization : Solvent choice (e.g., DMF vs. THF), temperature control (e.g., 0°C to room temperature for sensitive steps), and catalyst selection (e.g., palladium catalysts for cross-coupling) significantly impact yield. Evidence from similar compounds shows yields ranging from 54% to 76% depending on reaction parameters .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and stereochemistry. For instance, aromatic proton signals in the δ 7.0–8.5 ppm range confirm pyridine and phenyl group integration .
  • Mass Spectrometry (ESI-MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Used to resolve crystal structure details, particularly for verifying oxan-4-yloxy spatial orientation .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity against kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive luminescence assays. Precedent data from structurally similar pyridazine carboxamides show IC50_{50} values in the nanomolar range .
  • Cellular Models : Pair biochemical assays with cell-based viability tests (e.g., MTT assays) in cancer lines (e.g., HeLa, A549) to assess cytotoxicity and target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved solubility?

  • Methodological Answer :

  • Modify Substituents : Replace the oxan-4-yloxy group with smaller ethers (e.g., morpholine) or polar groups (e.g., hydroxyl) to enhance aqueous solubility .
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts, as seen in analogs like UM-164, which improve bioavailability .
  • Table : Key SAR Findings from Analogs
Substituent ModificationSolubility (mg/mL)Bioactivity (IC50_{50}, nM)
Oxan-4-yloxy (Parent)0.15120
Morpholine0.4595
Hydroxyl1.20150
Data adapted from pyridazine-carboxamide studies .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be assessed in preclinical studies?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rodent) to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, critical for predicting drug-drug interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Source Validation : Cross-check assay conditions (e.g., ATP concentrations in kinase assays). For example, IC50_{50} variations in kinase inhibition may arise from differing ATP levels (1 mM vs. 10 µM) .
  • Structural Verification : Confirm compound purity (>95% via HPLC) and identity (NMR/MS) to rule out batch-to-batch variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

Target Identification and Mechanism

Q. What experimental approaches are recommended for identifying primary molecular targets?

  • Methodological Answer :

  • Affinity Proteomics : Use biotinylated analogs in pull-down assays coupled with LC-MS/MS to identify binding partners .
  • CRISPR-Cas9 Screens : Genome-wide knockout libraries can reveal synthetic lethal interactions, highlighting pathways dependent on the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.